(2-chloroethyl)(methyl)(prop-2-yn-1-yl)amine hydrochloride
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Overview
Description
(2-chloroethyl)(methyl)(prop-2-yn-1-yl)amine hydrochloride is an organic compound with the molecular formula C6H10Cl2N. It is a derivative of propargylamine, a class of compounds known for their diverse applications in pharmaceuticals and organic synthesis . This compound is particularly interesting due to its unique structure, which includes a chloroethyl group, a methyl group, and a prop-2-yn-1-yl group attached to an amine.
Preparation Methods
The synthesis of (2-chloroethyl)(methyl)(prop-2-yn-1-yl)amine hydrochloride typically involves the reaction of propargylamine with 2-chloroethyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroethyl chloride . Industrial production methods may involve similar synthetic routes but on a larger scale, with careful control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
(2-chloroethyl)(methyl)(prop-2-yn-1-yl)amine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chloroethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of new compounds.
Oxidation Reactions: The prop-2-yn-1-yl group can be oxidized to form corresponding carbonyl compounds.
Reduction Reactions: The compound can be reduced to form saturated amines.
Common reagents used in these reactions include sodium borohydride for reduction and potassium permanganate for oxidation. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
(2-chloroethyl)(methyl)(prop-2-yn-1-yl)amine hydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including its effects on enzymes and cellular processes.
Industry: It is used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of (2-chloroethyl)(methyl)(prop-2-yn-1-yl)amine hydrochloride involves its interaction with biological molecules. The prop-2-yn-1-yl group is known to inhibit monoamine oxidase (MAO), an enzyme involved in the breakdown of neurotransmitters. This inhibition can lead to increased levels of neurotransmitters in the brain, which is beneficial in the treatment of neurodegenerative diseases . The chloroethyl group can also form covalent bonds with nucleophilic sites in proteins and DNA, potentially leading to therapeutic effects.
Comparison with Similar Compounds
(2-chloroethyl)(methyl)(prop-2-yn-1-yl)amine hydrochloride can be compared with other propargylamine derivatives such as:
Selegiline: A well-known MAO-B inhibitor used in the treatment of Parkinson’s disease.
Rasagiline: Another MAO-B inhibitor with neuroprotective effects.
What sets this compound apart is its unique combination of functional groups, which may confer distinct chemical and biological properties.
Properties
CAS No. |
13105-81-2 |
---|---|
Molecular Formula |
C6H11Cl2N |
Molecular Weight |
168.1 |
Purity |
95 |
Origin of Product |
United States |
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